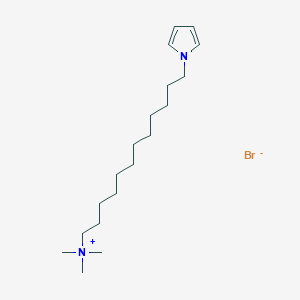
N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide: is a quaternary ammonium compound that features a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide typically involves the alkylation of pyrrole with a suitable alkyl halide, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions .
Industrial Production Methods: Industrial production methods for this compound may involve scalable multigram synthesis techniques. For instance, a scalable synthesis of a similar compound, N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, has been reported, which can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized pyrrole derivatives, reduced aminium compounds, and substituted quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide is used as a precursor for the synthesis of water-soluble polypyrroles, which are conductive polymers with applications in organic electronics, electrochemical energy storage, and photovoltaics .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for biological and medicinal research. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of conductive materials, sensors, and light-emitting devices. Its solubility in water and organic solvents makes it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide involves its interaction with molecular targets and pathways. The compound can interact with biological membranes, proteins, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate: This compound is similar in structure and can be used to prepare water-soluble cationic polypyrroles.
N,N,N-Trimethyl-1H-pyrrol-2-amine:
Uniqueness: N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide is unique due to its longer alkyl chain, which can enhance its solubility and interaction with various substrates. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules.
Propiedades
Número CAS |
343980-67-6 |
|---|---|
Fórmula molecular |
C19H37BrN2 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
trimethyl(12-pyrrol-1-yldodecyl)azanium;bromide |
InChI |
InChI=1S/C19H37N2.BrH/c1-21(2,3)19-15-11-9-7-5-4-6-8-10-12-16-20-17-13-14-18-20;/h13-14,17-18H,4-12,15-16,19H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZFROZQZDGWOAFS-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCCCCCCCCCCN1C=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


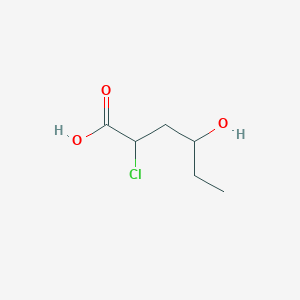
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)
![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
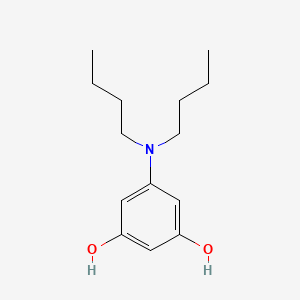
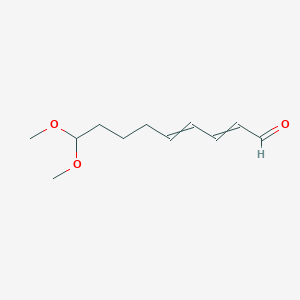
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
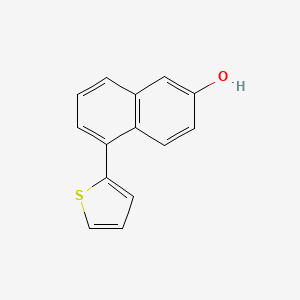
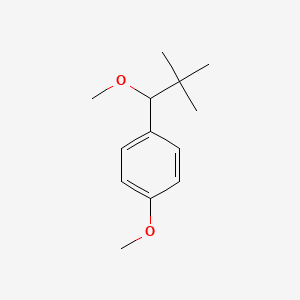
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
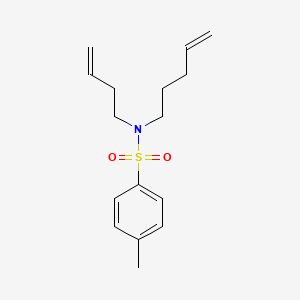
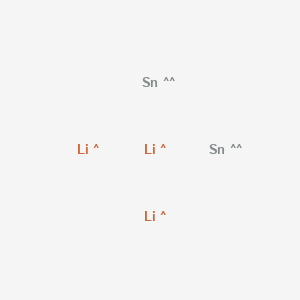

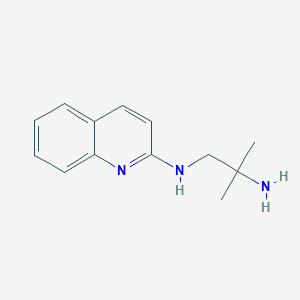
![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
